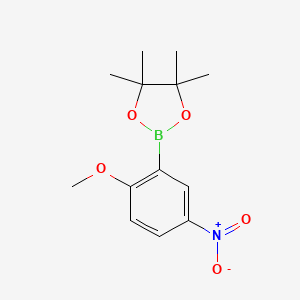

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 677746-34-8) is a boronic ester derivative characterized by a dioxaborolane core substituted with a 2-methoxy-5-nitrophenyl group. Its molecular formula is C₁₃H₁₇BNO₅, with a molecular weight of 313.54 g/mol . The compound features a nitro group at the para position relative to the methoxy group on the aromatic ring, which confers unique electronic and steric properties. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-5-nitrophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified by recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-methoxy-5-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryls and Substituted Alkenes: From Suzuki–Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Amino Derivatives: From reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dioxaborolanes are widely utilized in organic synthesis as intermediates or reagents. They are particularly valuable in:

- Cross-coupling reactions : Dioxaborolanes can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Functionalization of aromatic compounds : The presence of the nitro group enhances the reactivity of the dioxaborolane, allowing for selective functionalization of aromatic rings.

Medicinal Chemistry

The compound's structure allows for potential applications in drug discovery and development:

- Anticancer agents : Research indicates that derivatives of dioxaborolanes may exhibit anticancer properties by targeting specific pathways in cancer cells.

- Antimicrobial activity : Preliminary studies suggest that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Material Science

Dioxaborolanes can be incorporated into polymer matrices to enhance material properties:

- Conductive polymers : The incorporation of dioxaborolanes into conductive polymer systems can improve electrical conductivity and thermal stability.

- Sensors : Their chemical properties allow for the development of sensors that detect specific analytes based on changes in electrical resistance or optical properties.

Case Studies

In a preliminary screening for antimicrobial activity, various derivatives of dioxaborolanes were tested against Gram-positive and Gram-negative bacteria. One derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxaborolane Derivative A | 15 | 32 µg/mL |

| Dioxaborolane Derivative B | 20 | 16 µg/mL |

Mecanismo De Acción

The primary mechanism of action for 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related dioxaborolane derivatives are summarized below. Key factors include substituent positions, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Key Insights

Substituent Position Effects :

- The ortho -methoxy and para -nitro substitution in the target compound enhances its stability in cross-coupling reactions compared to derivatives with meta -nitro groups (e.g., 2-methoxy-3-nitrophenyl), which exhibit lower regioselectivity .

- Chloro-substituted analogs (e.g., 3-chloro-2-methoxy-5-nitrophenyl) show increased steric bulk, making them suitable for selective C-H activation in complex substrates .

Electronic Properties :

- Nitro groups act as strong electron-withdrawing groups, increasing the electrophilicity of the boron center. This property is critical in Suzuki-Miyaura couplings, where electron-deficient aryl boronic esters react faster with aryl halides .

- Methoxy groups donate electron density via resonance, balancing reactivity and preventing premature hydrolysis of the boronic ester .

Applications :

- Organic Electronics : Thiophene-containing derivatives (e.g., 5-decylthiophen-2-yl) are pivotal in synthesizing conjugated polymers for solar cells, achieving power conversion efficiencies up to 2.65% .

- Antimicrobial Activity : While the target compound lacks direct biological data, structurally similar 1,3-dioxaborolanes exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans .

Synthetic Accessibility :

- The target compound is synthesized via Miyaura borylation using Pd catalysts, whereas chloro-substituted analogs require halogen-specific protocols (e.g., Grignard reactions) .

- Thiophene derivatives are prepared via lithiation-borylation, leveraging the directing effects of sulfur atoms .

Research Findings and Data

Table 3: Optoelectronic Performance of Polymers Derived from Dioxaborolanes

| Polymer | Power Conversion Efficiency (%) | Application | Reference |

|---|---|---|---|

| EO-PF-DTBT (thiophene-based) | 2.65 | Organic solar cells | |

| Polyfluorene (nitro-substituted) | N/A | Light-emitting diodes | — |

Actividad Biológica

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

- Molecular Formula : CHBNO

- Molecular Weight : 279.10 g/mol

- CAS Number : 1185019-97-9

Research indicates that compounds within the dioxaborolane class exhibit various biological activities, particularly in the context of antibacterial and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival or tumor growth.

- Antibacterial Activity : Dioxaborolane derivatives have shown promise against drug-resistant bacterial strains. They function by inhibiting beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. For instance, studies have highlighted the effectiveness of related compounds in protecting antibiotics from degradation by serine beta-lactamases .

- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition could lead to reduced tumor growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Study on Antibacterial Resistance : A study published in MDPI explored the development of dioxaborolane compounds as inhibitors against resistant strains of Enterobacteriaceae. The results indicated that these compounds could effectively restore the activity of existing antibiotics against resistant bacteria .

- Evaluation of Anticancer Effects : Another research effort focused on evaluating the anticancer properties of dioxaborolanes through COX-2 inhibition assays. The findings suggested that certain derivatives significantly reduced cell viability in cancer cell lines expressing high levels of COX-2 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct borylation of pre-functionalized aryl halides. For example, analogous nitrophenyl boronate esters (e.g., 4-nitrophenyl derivatives) are prepared using Suzuki-Miyaura coupling with pinacol boronic esters under inert conditions. Key steps include:

- Substrate Preparation : Start with a halogenated nitroarene (e.g., 2-methoxy-5-nitrobenzene bromide).

- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80–100°C .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this boronate ester?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the boronate ester (quartet at ~1.3 ppm for pinacol methyl groups) and nitro/methoxy substituents (aromatic protons at 6.5–8.5 ppm).

- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

- Elemental Analysis : Verify molecular formula consistency (C₁₄H₁₉BNO₅) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a boronate donor?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance cost and efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, dioxane) to improve solubility of nitroaryl substrates.

- Temperature Gradients : Use a temperature-controlled reactor (60–120°C) to minimize side reactions (e.g., deborylation).

- Statistical Design : Apply a Box-Behnken design to optimize molar ratios (boronate:halide:base = 1:1:2.5) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conflicting studies under identical conditions (e.g., moisture-free Pd catalysts, anhydrous solvents).

- Control Experiments : Test for substrate decomposition (HPLC monitoring) or boronate ester hydrolysis (¹¹B NMR).

- Data Normalization : Compare turnover numbers (TONs) relative to catalyst loading and reaction time .

Q. What computational strategies predict the reactivity of the nitro group in this boronate ester under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model nitro group reduction potentials using Gaussian 16 with B3LYP/6-31G(d) to predict stability in acidic/basic media.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to assess hydrolysis risks.

- pKa Prediction : Use ChemAxon or ACD/Labs to estimate nitro group acidity (expected pKa ~ 8–10) .

Q. What safety protocols are essential for handling nitro-containing boronate esters in large-scale reactions?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF).

- Waste Management : Quench nitro byproducts with aqueous NaHSO₃ before disposal.

- Thermal Stability Testing : Perform DSC/TGA to identify exothermic decomposition thresholds (>150°C) .

Propiedades

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBHUTKTPNNASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.